molecular formula C9H8N2O B094405 1-Phenyl-1H-pyrazol-4-ol CAS No. 1076-60-4

1-Phenyl-1H-pyrazol-4-ol

Cat. No.: B094405
CAS No.: 1076-60-4
M. Wt: 160.17 g/mol
InChI Key: PAIIFXHEHLRVNC-UHFFFAOYSA-N
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Description

1-Phenyl-1H-pyrazol-4-ol is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms and one hydroxyl group attached to a phenyl ring. This compound is part of the pyrazole family, which is known for its diverse biological and pharmacological activities. The presence of the hydroxyl group at the fourth position and the phenyl group at the first position makes this compound unique and significant in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-1H-pyrazol-4-ol typically involves the cyclization of hydrazines with carbonyl compounds. One common method is the reaction of phenylhydrazine with 1,3-dicarbonyl compounds under acidic or basic conditions. This reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring.

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts such as acids or bases are used to facilitate the cyclization process, and purification is typically achieved through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-1H-pyrazol-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, leading to the formation of 4-oxo-1-phenylpyrazole.

    Reduction: The compound can be reduced to form 4-hydroxy-1-phenylpyrazoline.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.

Major Products:

    Oxidation: 4-oxo-1-phenylpyrazole

    Reduction: 4-hydroxy-1-phenylpyrazoline

    Substitution: Various substituted phenylpyrazoles depending on the electrophile used.

Scientific Research Applications

1-Phenyl-1H-pyrazol-4-ol has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in the development of new materials and catalysts.

    Biology: The compound exhibits various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. It is used in the study of enzyme inhibition and receptor binding.

    Medicine: Due to its pharmacological properties, this compound is investigated for potential therapeutic applications, including drug development for treating infections and inflammatory diseases.

    Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals.

Comparison with Similar Compounds

    1-Phenylpyrazole: Lacks the hydroxyl group, resulting in different chemical and biological properties.

    4-Hydroxy-3,5-dimethyl-1-phenylpyrazole: Contains additional methyl groups, which can influence its reactivity and biological activity.

    4-Hydroxy-1-(4-methylphenyl)pyrazole:

Uniqueness: 1-Phenyl-1H-pyrazol-4-ol is unique due to the presence of both the hydroxyl and phenyl groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

1-phenylpyrazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c12-9-6-10-11(7-9)8-4-2-1-3-5-8/h1-7,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAIIFXHEHLRVNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90339316
Record name 4-Hydroxy-1-phenylpyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90339316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1076-60-4
Record name 4-Hydroxy-1-phenylpyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90339316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-phenyl-1H-pyrazol-4-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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